5-(4-Methoxyphenoxy)isoquinoline;hydrochloride
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Overview
Description
5-(4-Methoxyphenoxy)isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride typically involves the reaction of 4-methoxyphenol with isoquinoline under specific conditions. One common method is the Bischler–Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide . The resulting 1-substituted 3,4-dihydroisoquinoline can then be dehydrogenated using palladium.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using similar methods as described above. The Skraup synthesis is another widely used method for producing isoquinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenoxy)isoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are added to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroisoquinoline derivatives, and brominated isoquinolines .
Scientific Research Applications
5-(4-Methoxyphenoxy)isoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe for studying biological processes involving isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, they can inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another benzopyridine with similar chemical properties.
Isoquinoline: The parent compound of 5-(4-Methoxyphenoxy)isoquinoline;hydrochloride.
Papaverine: A naturally occurring isoquinoline alkaloid with medicinal properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57422-02-3 |
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Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
5-(4-methoxyphenoxy)isoquinoline;hydrochloride |
InChI |
InChI=1S/C16H13NO2.ClH/c1-18-13-5-7-14(8-6-13)19-16-4-2-3-12-11-17-10-9-15(12)16;/h2-11H,1H3;1H |
InChI Key |
BUSCTBCDVMXPKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C=CN=C3.Cl |
Origin of Product |
United States |
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